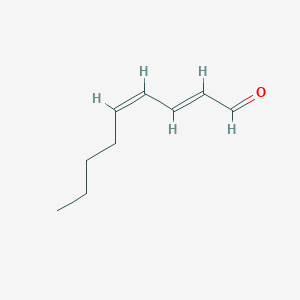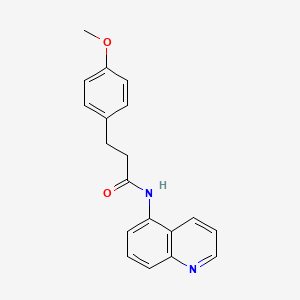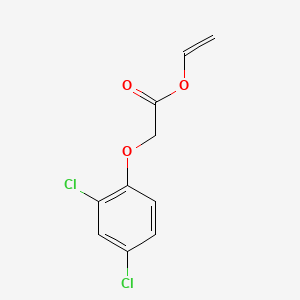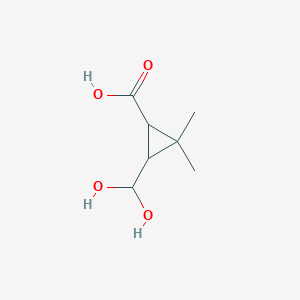
Cyclopropanecarboxylic acid, 3-(dihydroxymethyl)-2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylic acid, 3-(dihydroxymethyl)-2,2-dimethyl- is an organic compound with a unique structure that includes a cyclopropane ring and two hydroxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid, 3-(dihydroxymethyl)-2,2-dimethyl- can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic asymmetric synthesis techniques. These methods often employ organocatalysis or transition metal catalysis to achieve high yields and selectivity . The use of copper chromite spinel nanoparticles and basic ionic liquids has also been reported as an efficient method for synthesizing cyclopropanecarboxylic acids .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanecarboxylic acid, 3-(dihydroxymethyl)-2,2-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxymethyl and carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols under acidic or basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield corresponding aldehydes or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Cyclopropanecarboxylic acid, 3-(dihydroxymethyl)-2,2-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the manufacture of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of cyclopropanecarboxylic acid, 3-(dihydroxymethyl)-2,2-dimethyl- involves its interaction with molecular targets and pathways within biological systems. The compound can act as a conformationally rigid analog of natural amino acids, influencing various biochemical processes . It may also interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarboxylic acid: A simpler analog without the hydroxymethyl groups.
1-Aminocyclopropanecarboxylic acid: Contains an amino group instead of hydroxymethyl groups and is known for its role as a plant growth regulator.
Cyclopropylmethanoic acid: Another related compound with a different substitution pattern on the cyclopropane ring.
Uniqueness
Cyclopropanecarboxylic acid, 3-(dihydroxymethyl)-2,2-dimethyl- is unique due to the presence of two hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other cyclopropane-containing compounds and expands its range of applications in various fields .
Propriétés
Numéro CAS |
1936225-22-7 |
|---|---|
Formule moléculaire |
C7H12O4 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
3-(dihydroxymethyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-7(2)3(5(8)9)4(7)6(10)11/h3-5,8-9H,1-2H3,(H,10,11) |
Clé InChI |
LOZOCAMBMLBGOG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1C(=O)O)C(O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



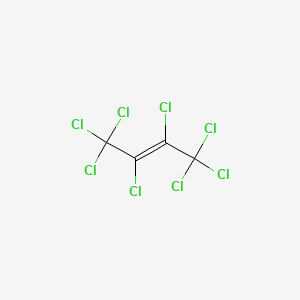
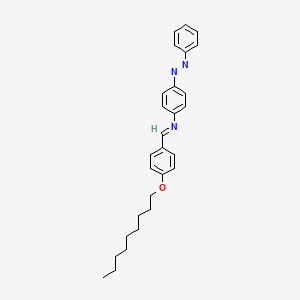
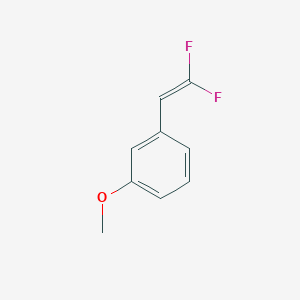

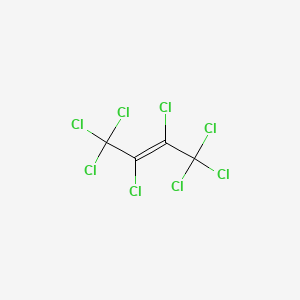
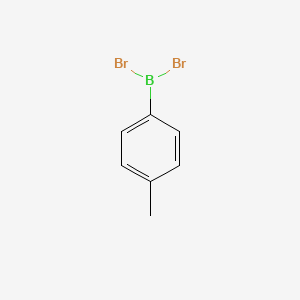
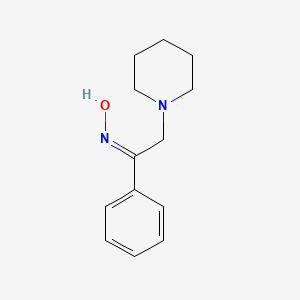

![Diethyl [(methanesulfonyl)oxy]propanedioate](/img/structure/B14140581.png)
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14140586.png)
